molecular formula C19H21N5O2 B2917631 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-23-9

2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2917631
CAS No.: 899752-23-9
M. Wt: 351.41
InChI Key: WPHHLCJVKLBVCN-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound with a complex structure that has attracted attention in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a pyrazolo[3,4-d]pyrimidine core, and an acetamide linkage, making it a subject of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step reactions starting from readily available starting materials. A common synthetic route might include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.

  • Introduction of the phenyl group via a coupling reaction.

  • Attachment of the cyclohexyl group through alkylation reactions.

  • Final acetamide formation through acylation reactions with appropriate reagents.

Industrial Production Methods: Industrial production methods may optimize the above synthetic route by employing catalysts and reagents that enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions where specific functional groups are oxidized to form new derivatives.

  • Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or other functional groups, leading to different structural analogs.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenated compounds, organometallic reagents.

  • Major Products Formed: Depending on the reaction, the major products can include various oxidized, reduced, or substituted derivatives with potentially enhanced biological activities.

Scientific Research Applications

Chemistry:

  • Used as a building block for designing novel compounds with improved chemical properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

Medicine:

Industry:

  • Utilized in the development of specialty chemicals for industrial applications.

Comparison with Similar Compounds

  • 1-phenyl-3-cyclohexylurea

  • 2-cyclohexyl-N-phenylacetamide

  • Pyrazolo[3,4-d]pyrimidine derivatives

Each of these compounds shares some structural similarities but differs in terms of specific functional groups and biological activities, making 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide unique in its application potential.

Properties

IUPAC Name

2-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h2,5-6,9-10,12-14H,1,3-4,7-8,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHHLCJVKLBVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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